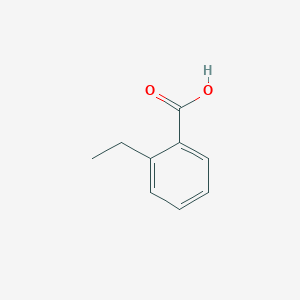

2-Ethylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a class of compounds extensively studied for their wide-ranging applications. 2-Ethylbenzoic acid is a member of this family, and its research is often situated within the broader context of understanding how substituents on the benzene (B151609) ring influence the parent molecule's physical and chemical properties. nih.govlookchem.com The ethyl group at the ortho position, in particular, can introduce steric and electronic effects that differentiate its reactivity and potential applications from other isomers like 3-ethylbenzoic acid and 4-ethylbenzoic acid, as well as from benzoic acid itself. sigmaaldrich.com

Research into benzoic acid derivatives often explores their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, studies have investigated the role of benzoic acid derivatives in the development of new drugs. ontosight.ai In this context, this compound serves as a valuable case study for examining structure-activity relationships.

Historical Perspectives on the Study of this compound

The study of simple aromatic carboxylic acids dates back to the early days of organic chemistry. While specific historical milestones for the initial synthesis or discovery of this compound are not extensively documented in readily available literature, its preparation falls under classical organic reactions. Early research on alkyl-substituted benzoic acids, including ethylbenzoic acid isomers, was documented in the mid-20th century. nist.govnist.gov These foundational studies laid the groundwork for understanding the properties and reactivity of such compounds. More recent research has focused on developing more efficient and scalable synthetic routes. For example, one method involves the Friedel-Crafts acylation of benzene with ethyl chloroacetate, followed by hydrolysis and oxidation. ontosight.ai Another approach involves the hydrolysis of o-ethylbenzonitrile. lookchem.com

Significance of this compound in Organic Synthesis and Chemical Development

This compound is a significant building block in organic synthesis. guidechem.com Its carboxylic acid group allows for a variety of chemical transformations, making it a versatile intermediate. It can be converted into its acyl chloride, which is a more reactive species used in the formation of amides and esters.

The compound has been utilized as a substrate in several synthetic applications. For example, it has been employed in the microbial asymmetric synthesis of (S)-3-methylphthalide and in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide. chemicalbook.com Furthermore, its derivatives are of interest in various areas. For instance, 2-amino-6-ethylbenzoic acid, a derivative of this compound, is a key starting material for the synthesis of pharmacologically active substances. google.com The study of such derivatives highlights the role of this compound as a precursor in the development of new chemical entities.

Physicochemical and Spectroscopic Data

To provide a comprehensive overview, the following tables detail the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H10O2 guidechem.com |

| Molecular Weight | 150.17 g/mol nih.gov |

| Appearance | White to off-white crystalline powder guidechem.comlookchem.com |

| Melting Point | 62-66 °C sigmaaldrich.com |

| Boiling Point | 259.7±9.0 °C at 760 Torr chembk.com |

| Density | 1.114±0.06 g/cm³ (20 °C) chembk.com |

| pKa | 3.79 (25 °C) guidechem.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

|---|---|

| ¹H NMR | Consistent with structure thermofisher.com |

| ¹³C NMR | Data available nih.gov |

| InChI | 1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) sigmaaldrich.com |

| InChIKey | CGMMPMYKMDITEA-UHFFFAOYSA-N guidechem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylbenzoic Acid and Its Structural Analogues

Established Synthetic Pathways

The construction of the 2-ethylbenzoic acid scaffold relies on several well-established synthetic routes. These pathways include the strategic introduction of functional groups onto the benzene (B151609) ring and their subsequent manipulation.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forging new carbon-carbon bonds. While a direct, one-step Friedel-Crafts synthesis of this compound is not straightforward due to the directing effects of the substituent groups, multi-step strategies are employed. A common approach involves the acylation of a pre-existing alkylbenzene.

For instance, the Friedel-Crafts acylation of ethylbenzene (B125841) with an acylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) primarily yields a mixture of ortho- and para-ethylacetophenone. researchgate.net The ethyl group is an ortho, para-director, making the separation of the desired ortho-isomer from the more sterically favored para-isomer a significant challenge. Once the 2-ethylacetophenone is isolated, it can be oxidized to this compound. An alternative conceptual pathway could involve the acylation of benzene with a reagent like ethyl chloroacetate, followed by hydrolysis and subsequent reduction/oxidation steps, though controlling regioselectivity remains a primary hurdle. Current time information in Bangalore, IN.

Oxidative Approaches to Alkylbenzoic Acids

A more direct and common method for synthesizing alkylbenzoic acids is the oxidation of the corresponding alkylbenzene. For the synthesis of this compound, the starting material is 2-ethyltoluene. The methyl group of 2-ethyltoluene can be selectively oxidized to a carboxylic acid group.

Strong oxidizing agents are typically required for this transformation. Potassium permanganate (B83412) (KMnO₄) in an alkaline or acidic medium is a classic reagent for this purpose, where the alkyl side-chain is oxidized to the carboxyl group upon heating. researchgate.netscribd.com Modern catalytic systems have also been developed for the oxidation of alkylbenzenes. For example, cobalt-based catalysts, such as cobalt(II) acetate (B1210297), often used in combination with promoters, can facilitate the autoxidation of alkylaromatic hydrocarbons using molecular oxygen. semanticscholar.org These catalytic methods can sometimes offer greater selectivity and operate under milder conditions compared to stoichiometric permanganate oxidation. semanticscholar.org For instance, in the oxidation of p-ethyltoluene, a cobalt acetate catalyst in acetic acid was used to produce 4-ethylbenzoic acid with a 60% yield. scribd.com

Table 1: Comparison of Oxidative Methods for Alkylbenzoic Acids

| Method | Oxidizing Agent | Typical Substrate | Key Features |

|---|---|---|---|

| Permanganate Oxidation | KMnO₄ | Alkyl Toluene | Strong, stoichiometric reagent; often requires heating. researchgate.netscribd.com |

| Catalytic Autoxidation | O₂ / Cobalt Acetate | Alkylaromatic Hydrocarbon | Catalytic method; can be more selective under controlled conditions. semanticscholar.org |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a powerful and versatile route to carboxylic acids. The Grignard reaction is a classic example. This pathway involves the preparation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then acts as a potent nucleophile. For the synthesis of this compound, 2-bromoethylbenzene is reacted with magnesium metal in an anhydrous ether solvent to form 2-ethylphenylmagnesium bromide. This Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile. An acidic workup subsequently protonates the resulting carboxylate salt to yield this compound. acs.orggoogle.com

A more advanced organometallic technique involves directed ortho-metalation, or lateral lithiation. In a documented synthesis of this compound, o-toluic acid is used as the starting material. The carboxylic acid is first protected, and then a strong organolithium base, such as sec-butyllithium, selectively removes a proton from the methyl group (lateral position) rather than the aromatic ring. This is facilitated by the directing effect of the protected carboxyl group. The resulting benzylic anion is then quenched with an electrophile, such as methyl iodide, to form the ethyl group, yielding this compound after deprotection.

Modern Catalytic Hydrogenation Techniques for 2-Amino-6-Ethylbenzoic Acid Production

The synthesis of 2-amino-6-ethylbenzoic acid, a valuable structural analogue, often involves the reduction of a nitro-substituted precursor, such as 2-nitro-6-ethylbenzoic acid or a related intermediate. Modern catalytic hydrogenation methods offer high efficiency and selectivity for this transformation.

pH-Controlled Hydrogenation Catalysis with Raney Nickel and Palladium-Based Systems

The catalytic hydrogenation of nitroaromatic compounds is highly sensitive to reaction conditions, particularly pH. In the synthesis of 2-amino-6-ethylbenzoic acid from precursors like 7-amino-3-methylphthalide (B179308), controlling the pH is crucial for reaction efficiency. google.comwipo.int Research has shown that the reduction of this intermediate to the final product is significantly accelerated at a pH of 7 or higher. google.com The hydrogenation is effectively carried out using catalysts such as Raney Nickel (RaNi) or palladium on carbon (Pd/C). google.comwipo.int

Raney Nickel is a robust catalyst for hydrogenation in neutral or alkaline media but is unsuitable under acidic conditions where the catalyst dissolves. google.com Palladium-based catalysts are also highly effective. The pH of the medium can influence the catalyst surface and the protonation state of the substrate, affecting adsorption and reaction rates. scribd.com For example, in the hydrogenation of other nitrobenzoic acids, adjusting the pH to a neutral or slightly alkaline range (pH 7-8) is a common strategy to facilitate the reaction. google.com It has been discovered that for the synthesis of 2-amino-6-ethylbenzoic acid, adjusting the pH to a range of 10-12 is particularly effective. google.com

Table 2: Influence of pH on Hydrogenation for 2-Amino-6-Ethylbenzoic Acid Synthesis

| Catalyst | Precursor | Optimal pH Range | Hydrogen Source | Reference |

|---|---|---|---|---|

| Raney Nickel | 7-Amino-3-methylphthalide | ≥ 7 (10-12 preferred) | H₂ gas, Formic acid derivatives | google.com |

| Palladium-based (e.g., Pd/C) | 7-Amino-3-methylphthalide | ≥ 7 | H₂ gas, Formic acid derivatives | google.comwipo.int |

Regioselective Reduction Protocols

Regioselectivity is a significant challenge when a molecule contains multiple reducible functional groups. In the context of producing substituted aminobenzoic acids, this often involves the selective reduction of one nitro group in a dinitroaromatic compound while leaving other groups, including another nitro group or a carboxylic acid, intact.

Various methods have been developed to achieve this selectivity. Chemical reducing agents like sodium sulfide (B99878) have traditionally been used for the partial reduction of dinitroaromatics, although this can generate significant waste. google.com Modern catalytic systems offer cleaner and more efficient alternatives. For instance, the catalytic transfer hydrogenation using reagents like triethylammonium (B8662869) formate (B1220265) with a palladium catalyst can selectively reduce nitro groups in the presence of other functionalities. acs.org

In a direct synthetic route to 2-amino-6-ethylbenzoic acid, the starting material 2-acetyl-6-nitrobenzoic acid can be fully reduced in a one-step catalytic hydrogenation. acs.org The choice of solvent and conditions directs the outcome. The selective reduction of the nitro group to an amine, while the acetyl group is reduced to an ethyl group, demonstrates a sophisticated control of reactivity. This process can be catalyzed by palladium or nickel catalysts, with the reaction outcome being highly dependent on the precise protocol followed. google.comacs.org

Scalable Synthesis Development for Key Intermediates

The efficient, large-scale production of key intermediates is paramount for the viable synthesis of complex molecules. For structural analogues of this compound, such as 2-amino-6-ethylbenzoic acid, significant progress has been made in developing scalable synthetic pathways.

The subsequent reduction of the intermediate to 2-amino-6-ethylbenzoic acid is achieved through hydrogenation. google.com A patented method describes the reduction of 7-amino-3-methylphthalide (which can be derived from the nitro precursor) in water or a water-miscible solvent mixture at a pH of 7 or above. google.com This reaction employs a palladium or Raney nickel hydrogenation catalyst with a hydrogen source like hydrogen gas or formic acid derivatives. google.com This approach is a significant improvement over older, low-yielding methods, such as those starting from 4-ethylisatin or involving the nitration of 2-ethylaniline (B167055), which often suffered from the formation of unwanted regioisomers and were difficult to scale up. google.com

The table below summarizes the scalable synthesis of a key intermediate.

Table 1: Scalable Synthesis of 2-amino-6-ethylbenzoic acid Intermediate| Starting Material | Intermediate | Key Process Steps | Catalyst | Overall Yield | Source |

|---|---|---|---|---|---|

| 3-Nitrophthalic acid | 2-Acetyl-6-nitrobenzoic acid | 1. Regioselective condensation with diethylmalonate 2. Hydrolysis and decarboxylation | - | 79% | google.com |

| 2-Acetyl-6-nitrobenzoic acid (as triethylammonium salt) | 2-Amino-6-ethylbenzoic acid | One-step catalytic hydrogenation in water | Palladium or Raney Nickel | High | acs.orggoogle.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzoic acid derivatives to minimize environmental impact. These approaches focus on using less hazardous materials, renewable resources, and energy-efficient processes.

One innovative green method involves the use of graphitic carbon nitride (g-C3N4) as a metal-free, heterogeneous photocatalyst for the synthesis of various aryl acids, including this compound. rsc.org This process utilizes visible light, a renewable energy source, to drive the reaction in a solvent like acetonitrile (B52724). rsc.org The g-C3N4 catalyst is prepared through the simple pyrolysis of melamine (B1676169) and can be separated from the reaction mixture by centrifugation and reused, adding to the sustainability of the process. rsc.org

Another significant green approach is the use of supercritical carbon dioxide (scCO2) as a reaction medium for the ring hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid. mdpi.com Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the product by depressurization. The hydrogenation of benzoic acid and its derivatives over a rhodium on carbon (Rh/C) catalyst proceeds efficiently in scCO2 at a relatively low temperature of 323 K (50°C). mdpi.com The presence of CO2 was found to increase the reaction rate. mdpi.com

Flow chemistry techniques have also been highlighted as a green chemistry approach for synthesizing derivatives like 2-ethylbenzamide (B1283469) from this compound, offering enhanced control over reaction parameters and improved safety.

The table below outlines key features of these green synthetic approaches.

Table 2: Green Chemistry Approaches in Benzoic Acid Synthesis| Method | Catalyst / Medium | Key Advantages | Target Product Example | Source |

|---|---|---|---|---|

| Visible Light Photocatalysis | Graphitic carbon nitride (g-C3N4) | Metal-free, uses visible light, reusable catalyst | This compound | rsc.org |

| Supercritical Fluid Catalysis | Rhodium on Carbon (Rh/C) / Supercritical CO2 | Use of non-toxic/non-flammable solvent, low reaction temperature, enhanced reaction rate | Cyclohexanecarboxylic acid | mdpi.com |

| Flow Chemistry | Various | Enhanced reaction control, improved safety, continuous processing | 2-Ethylbenzamide |

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comparative analysis of different synthetic routes reveals significant variations in efficiency, selectivity, and scalability. The development of new methods is often driven by the need to overcome the limitations of previous approaches.

As mentioned, the synthesis of 2-amino-6-ethylbenzoic acid via catalytic hydrogenation of 2-acetyl-6-nitrobenzoic acid is a prime example of improved efficiency. acs.orggoogle.com Prior methods starting from 4-ethylisatin or 2-ethylaniline were plagued by low yields and poor regioselectivity, making them unsuitable for reliable, large-scale production. google.com The newer hydrogenation route provides a more direct and higher-yielding pathway to this important structural analogue. google.com

The efficiency of hydrogenation can also be influenced by the substituents on the aromatic ring. A study on the hydrogenation of various aromatic acids over a 5% Rh/C catalyst in supercritical CO2 demonstrated this effect. mdpi.com Under identical reaction conditions, benzoic acid and phenol (B47542) showed high conversions of 95.8% and 91.8%, respectively. mdpi.com In contrast, substituted benzoic acids like 4-ethylbenzoic acid and p-toluic acid exhibited lower conversions of 56.6% and 20.8%, respectively, indicating that substituent groups have a significant effect on the reactivity of the ring hydrogenation. mdpi.com

In the synthesis of benzoate (B1203000) esters, the choice of catalyst can dramatically impact yield and selectivity. For instance, in the transesterification to produce 2,2,4-trimethyl-1,3-pentanediol (B51712) (TMPD) benzoates, base-catalyzed systems were shown to be superior to acid-catalyzed ones. google.comgoogle.com Acid-catalyzed transesterification resulted in lower yields of the desired benzoate esters and was accompanied by the formation of by-products from the degradation of the TMPD moiety. google.comgoogle.com In contrast, base-catalyzed systems, particularly those using a combination of catalysts like lithium amide and sodium methoxide, provided high yields (over 90%) and excellent selectivity for the desired dibenzoate product. google.com

The following table provides a comparative overview of the efficiency of different hydrogenation reactions.

Table 3: Comparative Hydrogenation Efficiency of Aromatic Acids| Substrate | Catalyst | Medium | Conversion Rate | Source |

|---|---|---|---|---|

| Benzoic Acid | 5% Rh/C | Supercritical CO2 | 95.8% | mdpi.com |

| 4-Ethylbenzoic Acid | 5% Rh/C | Supercritical CO2 | 56.6% | mdpi.com |

| p-Toluic Acid | 5% Rh/C | Supercritical CO2 | 20.8% | mdpi.com |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Ethylbenzoic Acid

Fundamental Reactivity Pathways

2-Ethylbenzoic acid, a white crystalline solid with the chemical formula C9H10O2, exhibits reactivity characteristic of both its carboxylic acid functional group and the ethyl substituent on the benzene (B151609) ring. guidechem.com Its chemical behavior is influenced by the interplay of these two features, leading to a range of possible transformations.

Reactions with Oxidizing Agents

The ethyl group of this compound is susceptible to oxidation. Strong oxidizing agents can react with this compound, although it is considered relatively stable under normal conditions. guidechem.com For instance, the oxidation of the ethyl group can lead to the formation of different products depending on the reagent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, related research on similar compounds, such as 4-ethylbenzoic acid, shows that oxidation can occur at the ethyl group. uq.edu.auasmarya.edu.ly For example, the oxidation of 4-ethyltoluene (B166476) with potassium permanganate (B83412) yields 4-ethylbenzoic acid, indicating the relative stability of the ethyl group to certain oxidizing conditions while a methyl group is oxidized. asmarya.edu.ly In a different context, the cytochrome P450 enzyme CYP199A4 can oxidize 4-ethylbenzoic acid, leading to hydroxylation and desaturation products. uq.edu.aurcsb.org This suggests that the ethyl group of this compound could potentially undergo similar enzymatic or chemical oxidation to yield hydroxylated derivatives or other oxidation products. For instance, the oxidation of 4-ethylbenzoic acid by CYP199A4 results in 4-(1-hydroxyethyl)benzoic acid and 4-vinylbenzoic acid. uq.edu.au

It is important to note that while the benzene ring itself is relatively stable, the presence of the activating ethyl group can influence its reactivity towards strong oxidizing agents. However, under typical conditions, reactions are more likely to involve the ethyl group or the carboxylic acid functionality. guidechem.comscbt.comfishersci.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site of reactivity in this compound under many conditions. guidechem.com This functional group undergoes a variety of characteristic reactions, including deprotonation, esterification, and conversion to amides. vulcanchem.commsu.edu

Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters. For example, the reaction with ethanol (B145695) yields ethyl 2-ethylbenzoate. vulcanchem.comnih.gov This reaction, often referred to as Fischer esterification, is reversible. msu.edu The steric hindrance from the ortho-ethyl group can affect the rate and equilibrium of this reaction. vulcanchem.com

Amide Formation: The carboxylic acid can be converted to an amide, such as 2-ethylbenzamide (B1283469), by reaction with ammonia (B1221849) or amines. chegg.com This transformation often requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride. The resulting amide can be hydrolyzed back to this compound under acidic or basic conditions. The synthesis of N-substituted amides, like 2-ethyl-N-(2-methylphenyl)benzamide, is achieved by reacting this compound with the corresponding amine, often facilitated by a coupling agent. ontosight.ai

Deprotonation: As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. The acidity of this compound is a key property, with a reported pKa of 3.79 at 25°C. guidechem.com This acidity is influenced by the electronic effects of the ethyl group.

Mechanistic Investigations of Derivative Formation

The formation of various derivatives from this compound involves several key mechanistic pathways, including radical reactions and the generation of reactive intermediates.

Intramolecular Hydrogen-Atom Transfer in 2-Alkylbenzoyloxyl Radicals

The photodecomposition of peroxides derived from 2-alkylbenzoic acids can lead to the formation of 2-alkylbenzoyloxyl radicals. These radicals can undergo intramolecular hydrogen-atom transfer (HAT). acs.org In this process, a hydrogen atom from the alkyl side chain is transferred to the oxygen of the benzoyloxyl radical. acs.orgsioc-journal.cn This type of reaction is a key step in the functionalization of remote C-H bonds. sioc-journal.cn The 1,5-HAT, proceeding through a six-membered ring transition state, is often a favored pathway for such radicals. nih.govthieme-connect.de The study of these radical reactions provides insight into the selective modification of the alkyl side chain of this compound derivatives. While direct studies on 2-ethylbenzoyloxyl radicals are not detailed, the principles of intramolecular HAT in similar systems are well-established. acs.orgsioc-journal.cnnih.gov

Carbonium Ion Intermediates in Carboxyl Group Activation

Carbonium ions, which are organic molecules with a positive charge on a carbon atom, are common intermediates in many organic reactions. britannica.com In the context of this compound, carbonium ion intermediates can be involved in reactions where the carboxyl group is activated. For example, in certain esterification reactions or other nucleophilic substitution reactions at the carbonyl carbon, the protonation of the carbonyl oxygen can lead to a species that has carbocation character. msu.edu The stability of these intermediates influences the reaction pathway. Tertiary carbonium ions are generally more stable than secondary, which are more stable than primary ones. britannica.com The formation of carbonium-like intermediates is also proposed in the cracking of paraffins on acidic sites. shd.org.rs While not directly observed as stable species in most reactions of this compound, their transient formation is a key concept in understanding the mechanisms of many of its transformations.

Decarboxylation Mechanisms in Substituted Benzoic Acids

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO2). msu.edu For simple aromatic carboxylic acids like this compound, this process is generally difficult and requires high temperatures or the use of catalysts. afinitica.com The mechanism of decarboxylation can vary depending on the substituents on the benzoic acid and the reaction conditions.

For ortho-substituted benzoic acids, the substituent can play a significant role in the decarboxylation mechanism. capes.gov.br In some cases, a change in the reaction mechanism is observed when the ortho-group participates in the transition state. capes.gov.brresearchgate.net For instance, the decarboxylation of salicylic (B10762653) acid involves a keto-like intermediate. capes.gov.br Other substituted benzoic acids may follow a more direct decarboxylation pathway. capes.gov.br

Catalytic methods have been developed to facilitate the protodecarboxylation of ortho-substituted benzoic acids. For example, silver(I) salts in DMSO have been shown to be effective catalysts for this transformation under mild conditions. rsc.org Copper-catalyzed decarboxylation has also been studied extensively, with the mechanism potentially involving the direct insertion of the catalyst into the carboxylate group. afinitica.com The pyrolysis of aromatic carboxylic acids can also lead to decarboxylation, which may proceed through either an ionic or a free-radical pathway. acs.org

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent environment plays a crucial role in dictating the rate and equilibrium position of chemical reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, transition states, and products, thereby altering the kinetic and thermodynamic parameters of a reaction.

Research into the reactivity of carboxylic acids has demonstrated significant solvent effects. For instance, studies on the reaction of various benzoic acids with diazodiphenylmethane (B31153) (DDM) have provided insights into how solvents modulate reaction rates. researchgate.net The kinetics of these reactions are often analyzed using linear solvation energy relationships, such as the Kamlet-Taft equation, which dissects the solvent's influence into contributions from its polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). For ortho-substituted benzoic acids, like this compound, steric hindrance from the ortho-substituent can influence how the solvent interacts with the carboxylic acid group, affecting the reaction rate. researchgate.net

In non-polar, aprotic solvents, benzoic acids can exist as hydrogen-bonded dimers. This dimerization equilibrium is highly dependent on the solvent. In a solvent like benzene, this compound participates in association equilibria with bases. The strength of this interaction, and thus the equilibrium constant, is a measure of the acid's strength in that specific non-polar environment. Investigations have shown that ortho-substituted benzoic acids exhibit pronounced solvent effects when their strengths are compared across different solvents, such as benzene versus aqueous solutions. nist.gov This is attributable to the interplay of steric effects and intramolecular interactions that are modulated differently by polar and non-polar solvents.

The thermodynamics of this compound in different solvent environments are also significantly affected. The enthalpy of sublimation, a measure of the energy required to transfer a molecule from the solid state to the gas phase, provides insight into the strength of intermolecular forces in the crystalline state.

Table 1: Thermodynamic Data for this compound

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Sublimation (ΔsubH°) | 100.7 ± 0.4 | kJ/mol | nist.gov |

| Melting Point (Tfus) | 62-66 | °C | chemicalbook.com |

| Boiling Point (Tboil) | 532.2 | K | nist.gov |

The rate of a reaction can be influenced by the solvent's ability to stabilize the transition state relative to the reactants. For example, in bimolecular elimination reactions of related compounds, changing the solvent from ethanol to water, a more polar solvent, can alter the reaction mechanism and the observed kinetic isotope effects. cdnsciencepub.com While not directly studying this compound, these findings suggest that for reactions involving this acid, a switch to a more polar solvent could significantly impact the reaction kinetics by preferentially solvating charged intermediates or transition states. cdnsciencepub.com

Stereochemical Considerations in this compound Transformations

While this compound itself is not chiral, its transformations can lead to the formation of chiral products, making stereochemical control a critical aspect of its reactivity. The ethyl group at the ortho position does not create a stereocenter in the starting material, but reactions involving this group or the aromatic ring can generate new stereogenic centers.

The introduction of chirality into molecules is a fundamental goal in organic synthesis, particularly for applications in pharmaceuticals and materials science where one enantiomer often exhibits desired activity while the other may be inactive or even detrimental. Transformations of this compound can be designed to produce enantiomerically enriched or pure products through various strategies, including the use of chiral catalysts, reagents, or auxiliaries.

A key area where stereochemistry is important is in the oxidation of the ethyl side chain. For instance, enzymatic oxidation of the structurally similar 4-ethylbenzoic acid by cytochrome P450 enzymes can lead to hydroxylation at the benzylic (α) or terminal (β) carbon of the ethyl group, or desaturation to form a vinyl group. nih.gov These transformations can produce chiral alcohols. The stereoselectivity of such reactions is dictated by the specific enzyme's active site, which orients the substrate in a preferred conformation for the oxidation to occur on one enantiotopic face or at one enantiotopic hydrogen atom. nih.gov Although direct studies on this compound are limited, similar principles of stereoselective enzymatic oxidation would apply, potentially yielding chiral (1-hydroxyethyl)benzoic acid derivatives.

Another important reaction is lateral lithiation, where a hydrogen atom on the ethyl group is abstracted by a strong base. The resulting organolithium species can then react with various electrophiles. While not creating a chiral center at this stage if the base is achiral, subsequent reactions can be stereoselective. For example, the lithiation of related N,N-diethyl-o-toluamide, followed by reaction with an electrophile, is a known synthetic route where stereochemical outcomes can be influenced by the reaction conditions and reagents used. sci-hub.st

Furthermore, this compound can be converted into chiral derivatives through reactions of its carboxylic acid group. For example, forming an amide or ester with a chiral alcohol or amine results in a mixture of diastereomers, which can often be separated. Subsequent cleavage of the chiral auxiliary can then yield the enantiomerically pure carboxylic acid derivative. This classical resolution approach is a common strategy in organic synthesis. mdpi.com The synthesis of chiral biphenyls, for instance, has utilized resolution by chiral HPLC at a late stage to separate enantiomers. acs.org

In the context of catalysis, derivatives of benzoic acids, such as 2-methylbenzoic acid, have been used as co-catalysts or additives in enantioselective reactions. csic.es These additives can participate in the catalytic cycle, often through hydrogen bonding or other non-covalent interactions, to help create a chiral environment that influences the stereochemical outcome of the reaction. This highlights the potential for this compound or its derivatives to act as modulators in asymmetric transformations.

Derivatization Strategies and Advanced Synthetic Applications of 2 Ethylbenzoic Acid

Synthesis of Complex Cyclic Structures

2-Ethylbenzoic acid serves as a valuable precursor in the synthesis of intricate cyclic molecules, particularly lactones. These structural motifs are prevalent in many biologically active compounds and natural products.

Formation of γ-Lactones

The synthesis of γ-lactones from aliphatic carboxylic acids, including derivatives of this compound, has been achieved through palladium(II)-catalyzed intramolecular lactonization. researchgate.net This method involves the cyclization of unactivated C(sp³)–H bonds. researchgate.net One effective approach utilizes a 2-pyridinylisopropyl (PIP) auxiliary group to direct the palladium catalyst to the desired position for C-H activation. researchgate.net The reaction, typically carried out with an oxidant such as (diacetoxyiodo)benzene (B116549) (PIDA), proceeds efficiently to yield functionalized γ-lactones. researchgate.net

Research has demonstrated that various aliphatic acids with different substituents can undergo this transformation, affording γ-lactones in moderate to good yields, generally ranging from 32% to 77%. researchgate.net This strategy provides a direct and efficient pathway to these important cyclic structures. researchgate.net

Microbial Asymmetric Synthesis Utilizing this compound

Microbial transformations offer a powerful and environmentally benign approach to chiral synthesis. This compound has been successfully employed as a substrate in the microbial asymmetric synthesis of (S)-3-methylphthalide. lookchem.comresearchgate.netscientificlabs.comchemicalbook.com This process relies on the ability of certain microorganisms to perform stereoselective reactions.

In a notable application, microorganisms such as Pseudomonas putida and Aspergillus niger have been utilized for the asymmetric hydroxylation of this compound at the benzylic position. researchgate.netresearchgate.net The fermentation of these microorganisms, often induced by o-toluic acid, leads to the formation of (S)-3-methylphthalide. researchgate.netresearchgate.net This biotransformation can achieve high yields and excellent enantiomeric excess. For instance, the use of Pseudomonas putida ATCC 12633 or Aspergillus niger IFO 6661 has resulted in the production of (S)-3-methylphthalide with a yield of 80% and an enantiomeric excess of 99%. researchgate.netresearchgate.net

This microbial hydroxylation method has also been extended to synthesize other (S)-3-alkylphthalides, such as (S)-3-butylphthalide and (S)-3-octylphthalide, demonstrating the versatility of this approach. researchgate.net

Peroxide Derivative Synthesis

This compound is a key starting material for the synthesis of its corresponding peroxide derivative, bis(2-ethylbenzoyl)peroxide. This compound belongs to the class of diacyl peroxides, which are widely used as radical initiators in various chemical processes.

Preparation of Bis(2-ethylbenzoyl)peroxide

The synthesis of bis(2-ethylbenzoyl)peroxide typically involves the reaction of 2-ethylbenzoyl chloride with a peroxide source, such as hydrogen peroxide, in the presence of a base. The general mechanism for the formation of diacyl peroxides proceeds via a nucleophilic acyl substitution. The base deprotonates hydrogen peroxide to form the hydroperoxide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by a second reaction with another molecule of the acyl chloride to form the final peroxide.

The reaction conditions, including temperature and the choice of base, are critical for achieving a good yield and ensuring the stability of the peroxide product. For similar benzoyl peroxides, the reaction is often carried out at controlled temperatures, for example, between 10 to 20°C, using a base like sodium hydroxide. google.com

Halogenated and Sulfonylated Derivatives

The modification of this compound through the introduction of halogen and sulfonyl groups can lead to the development of novel compounds with potentially interesting chemical and biological properties.

Synthesis of 2-[1-(Phenylsulfonyl)ethyl]benzoic Acid Analogues

The synthesis of analogues of 2-[1-(phenylsulfonyl)ethyl]benzoic acid represents an important area of medicinal chemistry research. While direct synthesis of this specific compound from this compound is not extensively detailed in the provided context, the synthesis of structurally related N-phenyl-2-(phenylsulfonyl)acetamides and propanamides has been explored. researchgate.net These syntheses often involve the reaction of a substituted benzoic acid with other reagents to build the final molecule.

For instance, the synthesis of N-phenyl-2-(phenylsulfonyl)acetamides involves the reaction of 2-bromo-N-phenylacetamides with a thiophenol derivative, followed by oxidation to the sulfone. researchgate.net This general strategy of building complex molecules from simpler benzoic acid precursors is a common theme in organic synthesis. The development of such sulfonylated derivatives is driven by the search for new therapeutic agents, as seen in the development of carbonic anhydrase inhibitors. researchgate.net

Hydrazide Derivatives and Conjugates

Hydrazides are a class of organic compounds derived from carboxylic acids where the hydroxyl (-OH) group is replaced by a hydrazine (B178648) (-NHNH2) group. ontosight.ai These derivatives, particularly those of this compound, serve as important intermediates in the synthesis of heterocyclic compounds and other complex molecules with potential biological activities. guidechem.com

The synthesis of the title compound, Benzoic acid, 2-ethyl-, (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide, is a multi-step process that highlights the reactivity of the carboxylic acid group of this compound.

The initial and crucial step is the conversion of this compound to its corresponding hydrazide, 2-ethylbenzohydrazide (B1625827). guidechem.com This is typically achieved by reacting the acid with hydrazine hydrate, often via an ester or acyl chloride intermediate to enhance reactivity. The resulting 2-ethylbenzohydrazide is a stable, crystalline solid that serves as a versatile building block. guidechem.com

The final hydrazone conjugate is then formed through the condensation reaction of 2-ethylbenzohydrazide with an aldehyde or ketone containing the 5-nitro-2-furanyl moiety. ontosight.ai This reaction specifically involves 3-(5-nitro-2-furanyl)-2-propenal. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a C=N bond and the elimination of a water molecule.

The resulting structure incorporates the 2-ethylbenzoyl group, a flexible propenylidene linker, and a 5-nitro-2-furanyl ring system. ontosight.ai The presence of the nitrofuranyl group in such compounds is often associated with potential antimicrobial properties. ontosight.ai Characterization of the final product would rely on spectroscopic methods like NMR, IR, and mass spectrometry to confirm its structure and purity. ontosight.ai

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Ethylbenzohydrazide | 3-(5-nitro-2-furanyl)-2-propenal | Benzoic acid, 2-ethyl-, (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide | Condensation |

Ester and Amine Derivatization through Substitution Reactions

Substitution reactions at the carboxyl group of this compound are fundamental for creating a wide array of ester and amide derivatives. These transformations are key steps in the synthesis of more complex molecules.

Esterification: The conversion of this compound to its esters, such as ethyl 2-ethylbenzoate, is a common derivatization. vulcanchem.com The most conventional method is acid-catalyzed esterification (Fischer esterification) with an alcohol, like ethanol (B145695). vulcanchem.com This equilibrium-driven reaction typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), and often requires elevated temperatures. vulcanchem.comajsonline.org However, due to the steric hindrance imposed by the ortho-ethyl group, yields for this reaction can be moderate, generally in the range of 50–70%. vulcanchem.com The steric bulk impedes the approach of the alcohol to the carbonyl carbon, slowing the reaction rate compared to less substituted benzoic acids. vulcanchem.com

Amidation: The formation of amides from this compound can be achieved through several routes.

Direct Condensation: This method involves the direct reaction of this compound with ammonia (B1221849) or a primary/secondary amine at high temperatures. This process drives off water to form the amide bond. The efficiency of this reaction can be improved by using catalysts.

Two-Step Acyl Chloride Method: A more widely used and controllable approach involves first converting this compound into its more reactive acyl chloride derivative, 2-ethylbenzoyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-ethylbenzoyl chloride is then reacted with ammonia or an amine to form the corresponding amide, such as 2-ethylbenzamide (B1283469) or N-substituted derivatives like 2-ethyl-N-phenylbenzamide. ontosight.ai This method proceeds under milder conditions and generally gives higher yields and purer products.

| Derivative Type | Reaction Method | Key Reagents | Notes |

| Ester | Acid-Catalyzed Esterification | Alcohol (e.g., ethanol), H₂SO₄ or PTSA | Moderate yields (50-70%) due to steric hindrance from the 2-ethyl group. vulcanchem.com |

| Amide | Direct Condensation | Ammonia or Amine, Heat | Requires high temperatures to drive dehydration. |

| Amide | Acyl Chloride Intermediate | Oxalyl chloride or SOCl₂, then Ammonia or Amine | Offers better reaction control and higher yields. |

Application as Building Blocks in Pharmaceutical and Fragrance Synthesis

This compound and its derivatives are valuable intermediates in the production of fine chemicals, particularly in the pharmaceutical and fragrance sectors. guidechem.comguidechem.com

In the pharmaceutical industry , this compound serves as a precursor for various active pharmaceutical ingredients (APIs). guidechem.comguidechem.com Its structure is incorporated into more complex molecules to modulate their pharmacological properties. For example, benzoate (B1203000) esters derived from it can be intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). vulcanchem.com A notable example is the use of 2-amino-6-ethylbenzoic acid, a derivative, as the starting material for the synthesis of Paquinimod, a compound investigated for the treatment of systemic lupus erythematosus (SLE). google.com The synthesis of various benzamide (B126) derivatives from this compound has also been explored for potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

In the fragrance industry , esters of benzoic acid are widely used for their pleasant, fruity, and sweet aromas. wikipedia.org While ethyl benzoate is a common fragrance component, the introduction of an ethyl group at the ortho position, as in ethyl 2-ethylbenzoate, can modify the molecule's volatility and olfactory profile. vulcanchem.commolbase.com This substitution can lead to novel aromatic notes, making this compound a useful building block for creating new synthetic flavorants and fragrance compounds. vulcanchem.comguidechem.com

| Industry | Application of this compound | Example Compound/Class |

| Pharmaceutical | Intermediate in drug synthesis. guidechem.comguidechem.com | Paquinimod (via 2-amino-6-ethylbenzoic acid), NSAIDs (via esters). vulcanchem.comgoogle.com |

| Fragrance | Building block for synthetic aromas. guidechem.comguidechem.com | Ethyl 2-ethylbenzoate. vulcanchem.com |

Advanced Spectroscopic Characterization and Analytical Methodologies in 2 Ethylbenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-ethylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons—aromatic, ethyl group, and carboxylic acid—are observed. A very broad singlet is typically seen far downfield, around 11.5 ppm, which is characteristic of the acidic proton of the carboxylic acid group. oregonstate.edu The protons of the ethyl group give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the aromatic ring appear as a quartet at approximately 2.96 ppm, a result of being split by the three neighboring methyl protons. oregonstate.edu These methyl protons (-CH3) in turn appear as a triplet at about 1.27 ppm, split by the two methylene protons. oregonstate.edu The aromatic region of the spectrum, typically between 7.2 and 8.0 ppm, shows a more complex pattern of overlapping signals due to the four protons on the substituted benzene (B151609) ring. oregonstate.edu For instance, one aromatic proton appears as a doublet of doublets at 7.98 ppm, while others can be seen as a triplet of doublets at 7.23 ppm and 7.38 ppm, and another doublet of doublets at 7.24 ppm. oregonstate.edu

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | ~11.5 | broad singlet |

| Aromatic CH | 7.98 | dd |

| Aromatic CH | 7.38 | td |

| Aromatic CH | 7.24 | dd |

| Aromatic CH | 7.23 | td |

| -CH₂- | 2.96 | q |

| -CH₃ | 1.27 | t |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. dd = doublet of doublets, td = triplet of doublets, q = quartet, t = triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid is typically found in the range of 170-180 ppm. The aromatic carbons show a series of signals between approximately 125 and 142 ppm. The specific chemical shifts can help distinguish between the substituted and unsubstituted carbons within the ring. The ethyl group carbons are observed in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. nih.govresearchgate.net

COSY (Correlation Spectroscopy) experiments show correlations between protons that are coupled to each other. nih.govresearchgate.net In the case of this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. nih.gov It would also reveal the coupling network among the protons on the aromatic ring. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.net This is particularly useful for establishing the connection of the ethyl group and the carboxylic acid to the aromatic ring. For example, the methylene protons of the ethyl group would show a correlation to the aromatic carbons they are attached to and the adjacent aromatic carbons. nih.govresearchgate.net Similarly, the aromatic protons would show correlations to the carbonyl carbon of the carboxylic acid group, confirming its position on the ring. nih.govresearchgate.net

Carbon-13 (¹³C) NMR Investigations

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. quora.com The IR spectrum of this compound exhibits several characteristic absorption bands. A very broad absorption is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak, usually found around 1700 cm⁻¹. Other significant peaks include those for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl group (around 2850-2970 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl (C=O) | C=O stretch | ~1700 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2970 |

| Aromatic C=C | C=C stretch | 1450-1600 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.orgnih.gov In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. Upon entering the mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic way.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (150.18 g/mol ). nih.govthermofisher.com The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). miamioh.edu For this compound, a significant fragment is often observed at m/z 135, corresponding to the loss of a methyl group (M-15) via cleavage of the ethyl side chain. Another prominent peak can be seen at m/z 105. chemicalbook.com This information, combined with data from other spectroscopic methods, allows for the confident identification of this compound. uq.edu.aunih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of this compound, providing highly accurate mass measurements that are crucial for confirming its elemental composition. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the confident determination of a molecule's chemical formula from its exact mass.

In research settings, HRMS is used to verify the successful synthesis of this compound and its derivatives. guidechem.com For instance, techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, such as in a Waters Xevo G2-XS Q-Tof system, are employed for product confirmation. guidechem.com Furthermore, HRMS plays a critical role in mechanistic studies, where it can be used to detect and identify transient intermediates or products from complex reactions involving this compound. rcsb.org Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for various adducts of the compound, providing an additional layer of identification.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 151.07536 |

| [M+Na]⁺ | 173.05730 |

| [M-H]⁻ | 149.06080 |

| [M+NH₄]⁺ | 168.10190 |

This table presents predicted data for various adducts of this compound, demonstrating the high precision achievable with HRMS calculations.

X-ray Crystallography for Molecular Structure Elucidation

Furthermore, crystallographic studies on the closely related isomer, 4-Ethylbenzoic acid, provide valuable insights into how alkylbenzoic acids interact with biological systems. The X-ray crystal structure of the enzyme CYP199A4 in complex with 4-Ethylbenzoic acid (PDB ID: 4EGM) shows the substrate's positioning relative to the enzyme's heme iron. nih.gov In this structure, the Cβ C-H bonds of the ethyl group are held closer to the heme iron (3.5 Å) than the Cα C-H bonds (4.8 Å), a critical factor that influences the outcome of enzymatic oxidation reactions. nih.gov Such detailed structural information is vital for understanding structure-activity relationships and for rational drug design.

Table 2: X-ray Diffraction Experimental Details for an Inhibitor Containing a this compound Moiety (PDB: 7PP0)

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 1.73 Å |

| R-Value Work | 0.176 |

| R-Value Free | 0.218 |

| R-Value Observed | 0.178 |

Data from the crystallographic analysis of a VIM-2 enzyme in complex with an inhibitor featuring a this compound group. rcsb.org

Chromatographic Purity and Separation Methods (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) HPLC is the primary method for the quantitative analysis of this compound purity. Commercial suppliers often use HPLC to certify the quality of their products, with purities typically specified at ≥96.0% or higher. chemicalbook.comresearchgate.net A typical HPLC analysis for benzoic acid derivatives involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an acid modifier like phosphoric or formic acid. nih.gov Detection is commonly performed using a UV detector, as the benzene ring possesses a strong chromophore. rsc.org

UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times and higher resolution. nih.gov It is particularly useful for monitoring the progress of complex reactions where multiple, closely related species may be present. sigmaaldrich.com

Table 3: Reported Purity of Commercial this compound via Chromatography

| Supplier/Source | Purity Specification | Analysis Method |

|---|---|---|

| Thermo Scientific Chemicals | >=96.0 % | HPLC |

| Sigma-Aldrich | 97% | Not Specified |

This table summarizes the purity levels for this compound as reported by various chemical suppliers, primarily determined by chromatographic methods. chemicalbook.comrcsb.orgrsc.org

Thin-Layer Chromatography (TLC) TLC is a rapid, cost-effective, and widely used qualitative technique for monitoring the progress of chemical reactions that produce or consume this compound. guidechem.com The method typically employs a glass plate coated with a thin layer of silica (B1680970) gel (e.g., E. Merck silica gel 60 F254) as the stationary phase. guidechem.com After spotting the reaction mixture on the plate and developing it in an appropriate solvent system, the separated components are visualized. Due to its aromatic ring, this compound can be easily seen under UV light, typically at a wavelength of 254 nm. guidechem.comuq.edu.au

Advanced Spectrophotometric Assays

Beyond simple UV detection in chromatography, UV-Visible spectrophotometry is employed in more advanced functional assays involving this compound and its isomers. These assays measure changes in absorbance to quantify biological activity or interactions.

One such application is in enzyme inhibition studies. A spectrophotometric method has been described for determining the concentration of benzoic acids, including the related 4-ethylbenzoic acid, based on their ability to inhibit the enzyme tyrosinase. rsc.org The assay follows the enzymatic reaction, which produces a colored product, and the reduction in the rate of color formation is proportional to the concentration of the inhibitor. rsc.org

Another advanced application is in ligand-binding studies with proteins like cytochrome P450 enzymes. The binding of a substrate such as 4-Ethylbenzoic acid to the active site of the CYP199A4 enzyme induces a change in the heme iron's spin state, which can be monitored by UV-Vis spectroscopy. This spin-state shift results in a characteristic change in the absorbance spectrum, allowing researchers to quantify the binding affinity (dissociation constant, Kd) of the substrate to the enzyme. Additionally, photochemical reactions involving this compound can be driven and monitored using specific wavelengths of light, such as from a blue LED (e.g., 453.6 nm), with the reaction progress followed spectrophotometrically. rcsb.orgsigmaaldrich.com

Computational Chemistry Studies on 2 Ethylbenzoic Acid and Its Analogues

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Various methods, differing in computational cost and accuracy, are employed to study 2-Ethylbenzoic acid and related compounds.

Density Functional Theory (DFT) has become a standard method for studying benzoic acid derivatives due to its balance of accuracy and computational efficiency. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. aip.orghku.hk This functional, when paired with Pople-style basis sets like 6-31G** or the more flexible 6-31+G** and 6-311++G**, provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netaip.orgresearchgate.netuniv-tlemcen.dz

For instance, B3LYP calculations have been used to determine the optimized molecular geometries and to calculate the relative energies of various conformers of substituted benzoic acids. swarthmore.eduscience.gov Studies on ethylbenzoic acid isomers have shown that DFT can accurately predict the energy difference between them, such as the ~14 kJ/mol difference calculated between this compound and 4-ethylbenzoic acid, which is attributed to steric effects from the ortho-ethyl group. mdpi.comresearchgate.net Furthermore, DFT calculations are instrumental in analyzing spectroscopic data, such as interpreting FTIR and NMR spectra of benzoic acid derivatives in different solvents. acs.org

The Hartree-Fock (HF) method is an ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it is less accurate than DFT for many applications because it neglects electron correlation, it serves as a crucial baseline for more advanced calculations. hku.hk HF calculations, often with basis sets like 6-31+G**, are used to compute initial geometries and zero-point energies for higher-level theories like the G3(MP2) composite method. researchgate.netacs.org

In comparative studies, HF results are often benchmarked against DFT and experimental data. For example, when predicting pKa values for benzoic acids, calculations at the B3LYP/6-31G** level of theory were found to be more accurate than those at the HF/6-31G** level. researchgate.net Similarly, studies on benzohydrazide (B10538) analogues have used both HF and DFT methods to calculate structural and electronic parameters, providing a comparative view of the methods' performance. aip.org

Semi-empirical methods, such as PM3 (Parametric Model 3), PM6 (Parametric Model 6), and PM7, offer a computationally less expensive alternative to DFT and HF. researchgate.net These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for preliminary conformational searches on large molecules or for high-throughput screening. researchgate.netnih.gov

The PM6 method has been shown to be reasonably accurate for predicting properties like heats of formation and pKa values for a range of organic compounds, including benzoic acids. researchgate.netscielo.org.mx Studies have demonstrated that PM6 can predict the pKa of benzoic acids with a mean absolute difference of about 0.6–0.7 pH units, which is comparable to the accuracy of some ab initio methods. researchgate.netnih.gov Although PM6 may show larger errors for certain molecules like carboxylic acids compared to other classes, its speed makes it a valuable tool for initial computational assessments. scielo.org.mx

Table 6.1: Comparison of Computational Methods for Benzoic Acid Derivatives

| Method | Typical Basis Set/Model | Common Applications | Advantages | Limitations |

| DFT (B3LYP) | 6-31+G, 6-311++G | Geometry optimization, relative energies, vibrational frequencies, electronic properties. swarthmore.eduscience.govmdpi.com | Good balance of accuracy and computational cost. | Can be computationally intensive for very large systems. |

| Hartree-Fock (HF) | 6-31+G, 6-31G | Initial geometry optimization, baseline for higher-level calculations. researchgate.netaip.orgresearchgate.net | Computationally faster than post-HF methods. | Neglects electron correlation, leading to lower accuracy for some properties. hku.hk |

| Semi-Empirical (PM6) | N/A | High-throughput screening, pKa prediction, preliminary conformational analysis. researchgate.netnih.gov | Very fast, suitable for large molecules and large datasets. | Accuracy is dependent on parameterization; can have larger errors for specific classes of compounds. scielo.org.mx |

Hartree-Fock (HF) Methods

Prediction and Analysis of Electronic Structure

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods are essential for predicting and analyzing the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer and chemical reactivity. aip.org

For analogues like 2-substituted benzohydrazides, HOMO and LUMO energies have been calculated using both DFT (B3LYP) and HF methods with the 6-311++G(d,p) basis set. aip.org The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Table 6.2: Calculated Electronic Properties for Benzoic Acid Analogues

| Compound Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-methylbenzoic hydrazide aip.org | B3LYP/6-311++G(d,p) | -8.54 | -0.65 | 7.89 |

| 4-methylbenzoic hydrazide aip.org | B3LYP/6-311++G(d,p) | -8.24 | -0.68 | 7.56 |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface and identifying transition states. This approach provides insights into reaction kinetics and pathways that can be difficult to obtain experimentally. For example, DFT calculations are used to model the two-step mechanism of hydroxylation reactions, identifying the activation energy for the rate-determining hydrogen abstraction step. acs.org

While specific studies on the reaction mechanisms of this compound were not prominently found, the principles are well-established from studies on related molecules. For instance, the synthesis of 2-ethylbenzamide (B1283469) from this compound involves a condensation reaction. Computational modeling could be used to investigate the transition state of this dehydration step, providing details on bond formation and cleavage. Similarly, the conversion of this compound to its acyl chloride intermediate using oxalyl chloride is another reaction amenable to mechanistic modeling. Such studies would typically involve locating the transition state structures and calculating the activation barriers, often using DFT methods like B3LYP. acs.org

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in solution or other environments over time. ucl.ac.uk For benzoic acid derivatives, MD simulations using force fields like the General Amber Force Field (GAFF) can reveal how these molecules behave in different solvents. ucl.ac.uk These simulations can identify dominant intermolecular interactions, such as the formation of hydrogen-bonded dimers or interactions with solvent molecules, which are crucial for understanding processes like crystallization. acs.orgucl.ac.uk MD simulations have also been employed to investigate the hydration free energies of benzoic acid, which relates to its aqueous solubility. researchgate.net Such simulations on this compound would shed light on its self-association behavior and interactions in various media. ucl.ac.uk

Theoretical Thermochemistry and Energetic Studies

Computational chemistry has become an indispensable tool for investigating the thermochemical and energetic properties of molecules, providing insights that can be challenging to obtain through experimental methods alone. For this compound and its analogues, theoretical studies have focused on determining key energetic parameters, understanding conformational effects on stability, and analyzing gas-phase acidities. These studies often employ high-level quantum chemical calculations to predict properties such as enthalpies of formation, Gibbs free energies, and bond dissociation energies.

Enthalpy of Formation and Conformational Analysis

The enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods, such as the G4 theory and Density Functional Theory (DFT) with functionals like B3LYP, are frequently used to calculate this property with a high degree of accuracy, often aiming for what is termed "chemical accuracy" (within 4 kJ/mol of experimental values). swarthmore.edu

Research has shown that for substituted benzoic acids, the position of the substituent significantly influences the molecule's stability. In the case of ethylbenzoic acid isomers, steric effects play a crucial role. Theoretical calculations have demonstrated that this compound is subject to steric hindrance that is not present in its isomers, which affects its thermochemical properties. swarthmore.edu For instance, a B3LYP calculation showed a 14 kJ/mol energy difference between this compound and 4-ethylbenzoic acid, which is comparable to the experimentally observed difference of 15 kJ/mol. mdpi.com This highlights the ability of computational models to capture the subtle energetic effects of molecular structure.

The discrepancy in stability is often attributed to the interactions between the substituent and the carboxylic acid group. For ortho-substituted benzoic acids, like this compound, the proximity of the ethyl group to the carboxylic acid group can lead to steric repulsion, making the molecule less stable than its meta- and para-isomers. swarthmore.edu

| Compound Pair | Calculated Energy Difference (kJ/mol) | Experimental Energy Difference (kJ/mol) | Computational Method |

|---|---|---|---|

| This compound vs. 4-Ethylbenzoic acid | 14 | 15 | B3LYP |

Gas-Phase Acidity and Energetic Studies

Gas-phase acidity (ΔacidG°) is another critical thermochemical parameter that has been extensively studied using computational methods. It represents the Gibbs free energy change for the deprotonation of a molecule in the gas phase. These studies are vital for understanding the intrinsic acidic properties of a molecule, free from solvent effects.

DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been successfully applied to determine the gas-phase acidities of a series of substituted benzoic acids. mdpi.com The absolute gas-phase acidity is typically calculated using the equation:

ΔacidG° = G°(anion) + G°(H+) − G°(acid) mdpi.com

The Gibbs free energy of the proton (G°(H+)) is a standard value obtained from statistical thermodynamics. mdpi.com The accuracy of these calculations is often validated by comparing the theoretical values with experimental data, with good agreement typically observed. mdpi.com

Biological Activity and Medicinal Chemistry Research Involving 2 Ethylbenzoic Acid Derivatives

Antimicrobial Properties of Derivatives

Derivatives of 2-ethylbenzoic acid have been investigated for their ability to combat microbial growth, with studies showing activity against both bacteria and fungi.

Research has identified several classes of this compound derivatives with notable antimicrobial effects. One such derivative, 2-ethylbenzamide (B1283469), has demonstrated significant inhibitory action against Gram-positive bacteria and moderate activity against Gram-negative bacteria. The mechanism for this activity is thought to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis.

Another area of investigation involves hydrazide-hydrazone derivatives. The structure of Benzoic acid, 2-ethyl-, (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide, which is synthesized from this compound hydrazide, suggests potential for both antifungal and bactericidal activity, largely attributed to the presence of the nitrofuranyl group known for its antimicrobial effects. ontosight.ai

Furthermore, a significant advancement in combating antibiotic resistance has been shown with 1,2,4-triazole-3-thione analogues incorporating a this compound moiety. A series of these compounds, featuring the 2-ethylbenzoyl group at the N4 position of the triazole ring, were synthesized and evaluated as potential inhibitors of metallo-β-lactamases (MBLs). x-mol.net Several of these derivatives displayed potent, sub-micromolar to micromolar inhibition of VIM-type MBLs, enzymes that confer resistance to a broad range of β-lactam antibiotics. x-mol.nethal.science By inhibiting these resistance enzymes, certain compounds were able to restore the sensitivity of drug-resistant clinical bacterial isolates to the carbapenem (B1253116) antibiotic meropenem. x-mol.net

Anti-Inflammatory Potential of Analogues

The search for novel anti-inflammatory agents has led to the synthesis and evaluation of this compound derivatives targeting specific pathways in the inflammatory cascade. A notable example is found in a series of pyrimidinone-based compounds designed as selective inhibitors of adenylyl cyclase 1 (AC1), an enzyme implicated in pain and inflammation. nih.govresearchgate.net One such analogue, N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbenzamide, was synthesized using this compound and demonstrated an IC₅₀ value of 3.1 μM against AC1. nih.gov